REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10])=[O:4].C(O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH2:1]([O:2][C:3]([CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10])=[O:4])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 50 g
|
Type
|
DISTILLATION
|
Details
|
Methanol distilled off as it
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was subsequently cooled
|
Type
|
DISTILLATION
|
Details
|
the mixture distilled on the kugelrohr apparatus
|
Type
|
CUSTOM
|
Details
|
The benzyl alcohol was removed
|
Type
|
CUSTOM
|
Details
|
the benzyl ester collected at 130° C
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |